A Comprehensive Technical Guide on the Physicochemical Properties of (+)-Fenchol
A Comprehensive Technical Guide on the Physicochemical Properties of (+)-Fenchol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physicochemical properties of (+)-Fenchol, also known as (1R)-endo-(+)-Fenchyl alcohol. The information is compiled to serve as a vital resource for professionals in research, scientific exploration, and drug development, offering quantitative data, experimental context, and logical workflows.
Core Physicochemical Data
(+)-Fenchol is a bicyclic monoterpenoid, a naturally occurring compound found in various plants and essential oils.[1][2] It is recognized for its characteristic camphor-like or lime-like aroma.[2][3][4] The quantitative physicochemical properties of (+)-Fenchol are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | (1R,2R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol | [5][6][7] |
| Synonyms | (1R)-endo-(+)-Fenchyl Alcohol, (+)-α-Fenchol | [1][6] |
| CAS Number | 2217-02-9 | [1][3][5][7] |
| Molecular Formula | C₁₀H₁₈O | [1][3][6][7] |
| Molecular Weight | 154.25 g/mol | [1][3][4][7] |
| Appearance | Colorless to white crystalline solid; clear liquid after melting. | [3][4][7] |
| Melting Point | 35 - 46 °C | [1][4][5][7] |
| Boiling Point | 201 - 202 °C (at 760 mm Hg) | [1][3][4][5][8] |
| Density | 0.8389 - 0.942 g/cm³ (estimates vary) | [1][5][9][10] |
| Flash Point | 74 °C (165.2 °F) - closed cup | [1][8] |
| Vapor Pressure | 24.9 - 45.0 Pa at 20-25°C | [1][2] |
| Optical Rotation [α]²⁰/D | +9° to +11° (c=10 in ethanol) | [1][2][7] |
| LogP (octanol/water) | 2.55 - 2.93 | [1][2][8] |
| Water Solubility | Insoluble / Very slightly soluble | [1][2][3][4][8] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, dimethylformamide (DMF), chloroform, methanol, and vegetable oils.[3][4][6] Solubility in ethanol is ~16 mg/ml, in DMSO is ~16 mg/ml, and in DMF is ~25 mg/ml.[6] |
Experimental Methodologies
The determination of the physicochemical properties listed above involves a series of standard analytical techniques. Below are detailed protocols for key experimental procedures.
GC-MS is a fundamental technique for verifying the identity and assessing the purity of volatile compounds like (+)-Fenchol.
-
Objective: To separate (+)-Fenchol from any impurities and confirm its molecular weight and fragmentation pattern.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent HP–5MS).[11]
-
Sample Preparation: A dilute solution of (+)-Fenchol is prepared in a suitable volatile solvent, such as hexane or methanol.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-1 or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.[11][12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]
-
Injector Temperature: 280 °C.[11]
-
Oven Temperature Program: An initial temperature of 50 °C held for 1-2 minutes, followed by a ramp of 5-20 °C/min to a final temperature of 280-300 °C, held for 1-5 minutes.[11]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.[11]
-
Data Analysis: The retention time of the major peak is compared to an analytical standard. The resulting mass spectrum is compared against a library (e.g., NIST) for identity confirmation.[13] Purity is determined by the area percentage of the (+)-Fenchol peak relative to all other peaks.
-
Optical rotation is a critical parameter for chiral molecules like (+)-Fenchol, confirming the specific enantiomer.
-
Objective: To measure the angle of rotation of plane-polarized light caused by a solution of (+)-Fenchol.
-
Instrumentation: A polarimeter.
-
Procedure:
-
A solution of known concentration (c) is prepared, typically 10 g per 100 mL (10%) in ethanol.[1]
-
The polarimeter sample tube of a known path length (l), typically 1 decimeter, is filled with the solution.
-
The angle of rotation (α) is measured at a specific temperature (20 °C) and wavelength (sodium D-line, 589 nm).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c) .
-
The solubility of terpenes is often low and can be determined using a liquid-liquid saturation method.[14]
-
Objective: To determine the concentration of (+)-Fenchol in a saturated aqueous solution.
-
Procedure:
-
An excess amount of (+)-Fenchol is added to a known volume of distilled water in a sealed flask.[14]
-
The mixture is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand, and the aqueous phase is carefully separated from the excess undissolved (+)-Fenchol, often aided by centrifugation.[14]
-
The concentration of (+)-Fenchol in the aqueous phase is quantified using a suitable analytical method, such as GC-MS, after extraction into an organic solvent.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the molecular structure. Both ¹H and ¹³C NMR spectra for Fenchol are well-documented.[15][16][17][18]
-
Objective: To confirm the carbon-hydrogen framework and connectivity of the (+)-Fenchol molecule.
-
Instrumentation: An NMR spectrometer.
-
Sample Preparation: A small amount of (+)-Fenchol is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).[17]
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.
-
Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed to confirm the structure corresponds to 1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the characterization of (+)-Fenchol.
Caption: Workflow for the physicochemical analysis of (+)-Fenchol.
Caption: Relationship between the structure and properties of (+)-Fenchol.
References
- 1. (+)-Fenchol Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. (+)-Fenchol | 2217-02-9 [chemicalbook.com]
- 3. 2217-02-9 CAS MSDS ((+)-Fenchol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Fenchol | C10H18O | CID 15406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fenchol - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fenchol, 1632-73-1 [thegoodscentscompany.com]
- 9. Fenchyl Alcohol | TargetMol [targetmol.com]
- 10. echemi.com [echemi.com]
- 11. mdpi.com [mdpi.com]
- 12. Fenchol [webbook.nist.gov]
- 13. Fenchol [webbook.nist.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. spectrabase.com [spectrabase.com]
- 16. (+)-Fenchol(2217-02-9) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. FENCHOL(1632-73-1) 1H NMR [m.chemicalbook.com]
